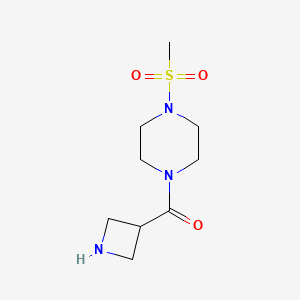

1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine

Descripción general

Descripción

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known for their considerable ring strain and stability compared to related aziridines .Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an important building block in organic synthesis due to the presence of azetidine and piperazine rings. The azetidine ring, known for its strain-driven reactivity, can undergo various transformations, including ring expansion and functionalization, which are crucial in the synthesis of complex molecules .

Medicinal Chemistry

In medicinal chemistry, the azetidine moiety is valued for its bioisosteric properties, often replacing the more common piperidine ring to improve pharmacokinetic profiles. This compound could be used to design novel drug candidates with enhanced activity and stability .

Peptidomimetics

The azetidine ring can act as an amino acid surrogate, making it a valuable component in the field of peptidomimetics. It can be incorporated into peptide chains to mimic the structure and function of natural peptides, potentially leading to new therapeutic agents .

Catalysis

This compound may find applications in catalytic processes due to the reactive nature of the azetidine ring. It could be involved in catalyzing various organic reactions, such as Henry, Suzuki, Sonogashira, and Michael additions, thereby expanding the toolbox of synthetic chemists .

Polymerization

The unique reactivity of the azetidine ring, driven by ring strain, makes it a candidate for initiating polymerization reactions. This could lead to the development of new polymeric materials with specific mechanical and chemical properties .

Chiral Template Synthesis

Due to its rigid structure, the compound can serve as a chiral template in asymmetric synthesis. It can induce chirality in the synthesis of other molecules, which is a critical aspect in the production of enantiomerically pure pharmaceuticals .

Nucleic Acid Chemistry

The structural similarity of azetidine to nucleic acids suggests potential applications in the study and manipulation of genetic materials. It could be used to create analogs of nucleic acids or as a tool in gene editing technologies .

Drug Discovery

The compound’s ability to be functionalized through various reactions, such as the aza Paternò–Büchi reaction, makes it a versatile scaffold in drug discovery. It can be used to synthesize a wide range of functionalized azetidines, which are valuable in the search for new drugs .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

azetidin-3-yl-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3S/c1-16(14,15)12-4-2-11(3-5-12)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQUJGHICWCFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)

![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)

![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)

![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)

![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)